ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
Description
Ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a fluoro-substituted phenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 4-[[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDTUCUCUBGVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluoro-substituted phenyl group, and the coupling with the piperidine ring. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro-Substituted Phenyl Group: This step may involve the use of fluoro-substituted benzyl halides in a nucleophilic substitution reaction.
Coupling with the Piperidine Ring: This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate exhibits several key biological activities:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml for certain derivatives, indicating strong antibacterial potential .
- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. Its structural components allow it to interact with specific enzymes or receptors involved in tumor proliferation .
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, derivatives of the compound were screened for antimicrobial activity against multiple pathogens. Compounds exhibited significant inhibition against Gram-negative bacteria and fungi. Among the tested derivatives, those with electron-withdrawing groups showed enhanced activity against Mycobacterium smegmatis, suggesting that structural modifications can lead to improved efficacy .
Case Study 2: Anticancer Activity
A recent study highlighted the potential of triazole-containing compounds as anticancer agents. The ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine derivative was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. This suggests that modifications to the triazole structure could enhance its therapeutic potential against various cancers .
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluoro-substituted phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylate: Lacks the triazole ring and fluoro substitution.
Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: Contains a chloro-substituted phenyl group instead of a fluoro-substituted one.
Ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: Lacks the methyl group on the phenyl ring.
These comparisons highlight the uniqueness of ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate in terms of its specific structural features and potential biological activities.
Biological Activity
Ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and toxicity profiles.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 4-fluoro-3-methylphenyl group and the piperidine moiety enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives often exhibit:
- Antimicrobial Activity : Triazoles have been noted for their effectiveness against bacteria and fungi due to their ability to inhibit specific enzymes involved in cell wall synthesis.
- Antitubercular Properties : Some studies have linked triazole derivatives to anti-tubercular activity, suggesting that they may inhibit the growth of Mycobacterium tuberculosis by disrupting metabolic pathways .
Biological Activity Data
Case Studies
- Antitubercular Activity : A study synthesized a series of triazole derivatives, including compounds similar to this compound. Among these, several compounds exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
- Cholinesterase Inhibition : In a comparative study on triazole-containing hybrids, one derivative demonstrated potent inhibition of butyrylcholinesterase (BuChE) with an IC50 of 0.13 µM. This suggests potential applications in treating Alzheimer's disease through modulation of cholinergic pathways .
Toxicity Profiles
Toxicity assessments indicate that many triazole derivatives, including those structurally related to this compound, exhibit low cytotoxicity towards human cell lines (e.g., HEK-293), making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
